molecular formula C12H9N3O2 B15317660 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15317660
M. Wt: 227.22 g/mol
InChI Key: OHXOCJDTANACLP-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to acidic hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives.

    Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-cyanophenyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, resulting in different chemical properties.

    1-methyl-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid: Contains a nitro group instead of a cyano group, leading to different reactivity and biological activity.

    3-(4-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior.

Uniqueness

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyanophenyl group and a carboxylic acid group in the pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-(4-cyanophenyl)-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H9N3O2/c1-15-11(12(16)17)6-10(14-15)9-4-2-8(7-13)3-5-9/h2-6H,1H3,(H,16,17)

InChI Key

OHXOCJDTANACLP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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